molecular formula C7H2BrF2N B1340648 4-Bromo-3,5-difluorobenzonitrile CAS No. 123688-59-5

4-Bromo-3,5-difluorobenzonitrile

Cat. No. B1340648
M. Wt: 218 g/mol
InChI Key: LRMUGJVHRUVMHP-UHFFFAOYSA-N
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Description

“4-Bromo-3,5-difluorobenzonitrile” is an organic compound that can be used as an intermediate in organic synthesis and pharmaceutical processes .


Synthesis Analysis

The synthesis of “4-Bromo-3,5-difluorobenzonitrile” involves several steps. The compound is typically synthesized in a laboratory or industrial setting . The exact synthesis process can vary depending on the specific requirements of the end product .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3,5-difluorobenzonitrile” is represented by the formula C7H2BrF2N . It has a molecular weight of 218 . The InChI key for this compound is LRMUGJVHRUVMHP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Bromo-3,5-difluorobenzonitrile” is a solid at room temperature . It has a density of 1.8±0.1 g/cm3 . The boiling point of this compound is 216.5±35.0 °C at 760 mmHg .

Scientific Research Applications

General Use of 4-Bromo-3,5-difluorobenzonitrile

4-Bromo-3,5-difluorobenzonitrile is a chemical compound with the molecular formula C7H2BrF2N . It is commonly used as a building block in chemical synthesis .

Application in Organic Light Emitting Diodes (OLEDs)

  • Summary of the Application: 3,5-Difluorobenzonitrile, a derivative of 4-Bromo-3,5-difluorobenzonitrile, is used as an electron acceptor unit in axially chiral excimers/exciplexes showing cyan luminescence . These exciplexes also display thermally activated delayed fluorescence (TADF), which are promising for OLEDs .
  • Methods of Application or Experimental Procedures: The chromophore size of 3,5-difluorobenzonitrole can be expanded with carbazole derivatives through nucleophilic aromatic substitution . The synthesized 3,5-difluorobenzonitrole-carbazol emitters have a photoluminescence quantum yield (PLQY) of 29% and external quantum efficiency (EQE) of 5.3% .
  • Results or Outcomes: The synthesized 3,5-difluorobenzonitrole-carbazol emitters have a photoluminescence quantum yield (PLQY) of 29% and external quantum efficiency (EQE) of 5.3% .

Safety And Hazards

“4-Bromo-3,5-difluorobenzonitrile” is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes and not breathing in mist/vapors/spray .

properties

IUPAC Name

4-bromo-3,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMUGJVHRUVMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564129
Record name 4-Bromo-3,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-difluorobenzonitrile

CAS RN

123688-59-5
Record name 4-Bromo-3,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

24 g of sodium nitrite was added to 180 ml of concentrated sulfuric acid cooled to a temperature of at least 10° C. 38 ml of acetic acid was added to the mixture. 53 g of 4-cyano-2,6difluoroaniline was added gradually to keep the temperature of the solution between about 20°and 25° C. The mixture was stirred at 20°-25° C. for one hour. A solution was prepared by dissolving 60 g of copper (I) bromide in 180 ml of an aqueous 48% solution of hydrobromic acid. The mixture was added drop-wise to the solution and the solution was stirred at room temperature for 15 hours. Water was added to the solution, and the solution was extracted with chloroform and washed with water. The chloroform in the aqueous layer was distilled off and the residue was recrystallized from a solution mixture of methanol and acetone, to yield 25 g of 2-bromo-5-cyano-1,3-difluorobenzene.
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24 g
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180 mL
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38 mL
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53 g
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Synthesis routes and methods III

Procedure details

4 g of sodium nitride was added to 30 ml of concentrated sulfuric acid and chilled to a temperature of 10° C. and 38 ml of acetic acid was added thereto. 8.9 ml of 4-cyano-2,6-difluoroaniline was added gradually to maintain the solution at a temperature of 20° to 25° C. The reaction mixture was added dropwise to a solution a 10 g of copper (I) bromide dissolved in 30 ml of concentrated hydrobromic acid. After the dropwise addition was completed, the reaction mixture was stirred for one and one half hours at room temperature. Water was added to the reaction mixture, the reaction mixture was extracted with chloroform and washed with water. The organic layer was removed by distillation, and the residue was recrystallized with a mixture of methanol and acetone to yield 6.6 g of 2-bromo-5-cyano-1,3-difluorobenzene.
[Compound]
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sodium nitride
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4 g
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30 mL
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38 mL
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8.9 mL
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30 mL
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Synthesis routes and methods IV

Procedure details

While stirring 420 cm3 of concentrated H2SO4 on an ice water bath, 54 g (0.78 mol) of pulverized NaNO2 was added at a rate that maintained a temperature under 40° C., and after the addition it was stirred in a hot water bath at 50° C. until the crystals dissolved completely. While stirring this solution on an ice water bath, 700 cm3 of glacial acetic acid was added dropwise, then 108 g (0.7 mol) of 4-amino-3,5-difluorobenzonitrile was added at a rate maintaining the temperature at 20°-25° C., and after the addition was completed it was stirred at this temperature until the crystals were completely dissolved to prepare a diazonium salt solution. A solution with 143 g (1.0 mol) of CuBr dissolved in 420 cm3 of 47% HBr was stirred in an ice water bath while the previously prepared diazonium salt solution was added dropwise for 2 hours, and after the dropping was completed, it was stirred on an ice water bath for 1 hour and at room temperature overnight. The crystals formed were filtered, and after washing the crystals in glacial acetic acid, they were recrystallized from a mixture of acetone and methanol to obtain 98 g (0.44 mol) of 4-bromo-3,5-difluorobenzonitrile.
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420 mL
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54 g
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700 mL
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108 g
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diazonium salt
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CuBr
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143 g
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diazonium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Negoro, Y Yonetoku, H Misawa-Mukai… - Bioorganic & medicinal …, 2012 - Elsevier
Novel 4-amino-2-phenylpyrimidine derivatives were synthesized and evaluated as GPR119 agonists. Optimization of the substituents on the phenyl ring at the 2-position and the amino …
Number of citations: 16 www.sciencedirect.com

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